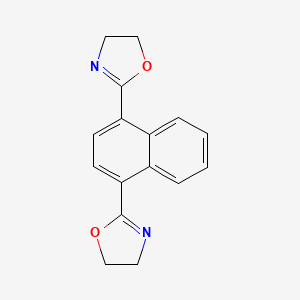![molecular formula C18H20O3S B14262449 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- CAS No. 169210-71-3](/img/structure/B14262449.png)
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C18H20O3S. It is a unique chemical entity that features both methoxy and thioether functional groups, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylthiophenol in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Scientific Research Applications
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- involves its interaction with various molecular targets. The compound’s methoxy and thioether groups allow it to participate in a range of chemical reactions, potentially affecting biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone: This compound has a similar structure but features an anilino group instead of a thioether group.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone: This compound has a hydroxy group in place of the thioether group, leading to different chemical properties and reactivity.
The uniqueness of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- lies in its combination of methoxy and thioether groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
169210-71-3 |
|---|---|
Molecular Formula |
C18H20O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C18H20O3S/c1-12-5-8-15(9-6-12)22-13(2)18(19)14-7-10-16(20-3)17(11-14)21-4/h5-11,13H,1-4H3 |
InChI Key |
QRPVFMGEVIXSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


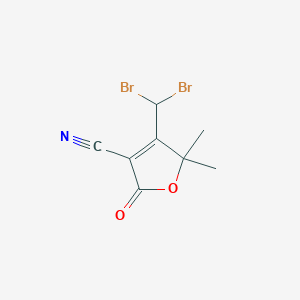
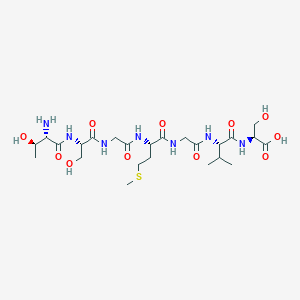

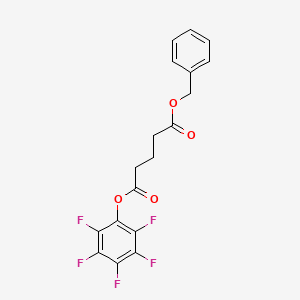
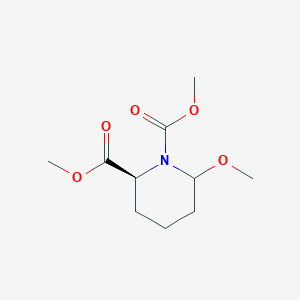
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
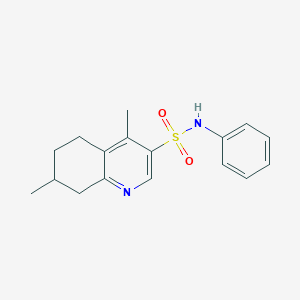
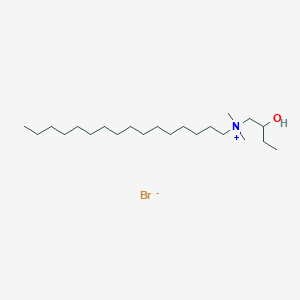
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
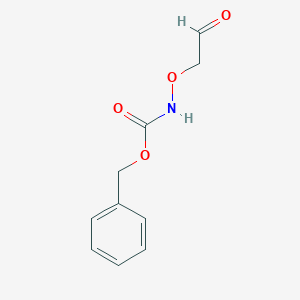
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)

